Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Medicinal chemistry Building block procurement Fragment-based drug discovery

This brominated imidazo[4,5-b]pyridine derivative features a strategically differentiated substitution pattern: C6-Br for Suzuki cross-coupling, C5-CH₃ for lipophilicity tuning, and a C2-methyl acetate handle for orthogonal derivatization (hydrolysis, amidation, reduction). The methyl ester enhances cellular permeability (HBD=1, TPSA=67.9Ų, XLogP3=1.7) versus the carboxylic acid analog, making it an ideal fragment-sized probe (MW=284.11) for CNS kinase/phosphodiesterase programs. This single intermediate enables 3–5× larger libraries than the parent heterocycle and serves as a reversible prodrug for hit-to-lead optimization. Reliable multi-supplier procurement supports iterative SAR cycles.

Molecular Formula C10H10BrN3O2
Molecular Weight 284.11 g/mol
CAS No. 1211507-06-0
Cat. No. B1468325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
CAS1211507-06-0
Molecular FormulaC10H10BrN3O2
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=N1)N=C(N2)CC(=O)OC)Br
InChIInChI=1S/C10H10BrN3O2/c1-5-6(11)3-7-10(12-5)14-8(13-7)4-9(15)16-2/h3H,4H2,1-2H3,(H,12,13,14)
InChIKeyBVJPGRJNALPRJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate (CAS 1211507-06-0): Key Physicochemical Identity and Compound Class Context for Procurement Decisions


Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate (CAS 1211507-06-0) is a brominated imidazo[4,5-b]pyridine derivative with the molecular formula C10H10BrN3O2 and a molecular weight of 284.11 g/mol [1]. The compound belongs to the imidazo[4,5-b]pyridine class, which is recognized as a privileged purine bioisostere scaffold in medicinal chemistry [2]. It features three synthetically enabling structural elements: a C6-bromo substituent allowing palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), a C5-methyl group modulating lipophilicity and steric environment, and a C2-methyl acetate side chain that serves as a versatile synthetic handle for further derivatization [3]. These features position it as a differentiated building block for the synthesis of focused compound libraries targeting kinases, phosphodiesterases, and other purine-binding proteins.

Why Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate Cannot Be Replaced by Generic Imidazopyridine Analogs in Synthesis and Screening Campaigns


Imidazo[4,5-b]pyridine derivatives cannot be considered interchangeable in procurement or screening contexts because even minor structural variations in this scaffold produce substantial shifts in physicochemical properties, reactivity profiles, and biological target engagement [1]. The target compound's specific substitution pattern—C6-Br, C5-CH3, and C2-CH2CO2CH3—generates a unique combination of electronic, steric, and hydrogen-bonding characteristics that differ measurably from even its closest analogs. For example, replacing the methyl ester with an ethyl ester alters molecular weight (+14 Da), lipophilicity, and hydrolytic susceptibility; omitting the C5-methyl group reduces steric bulk and shifts LogP by approximately 0.3 log units; substituting the acetate side chain with a carboxylate directly at C2 changes the hydrogen bond donor count from 1 to 0 and fundamentally alters the vector of substitution [1][2]. These differences propagate into divergent SAR outcomes in kinase and phosphodiesterase inhibitor programs, where the imidazo[4,5-b]pyridine core acts as a purine bioisostere with binding interactions exquisitely sensitive to substitution geometry [2].

Quantitative Differentiation Evidence for Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate vs. Closest Analogs


Methyl Ester vs. Ethyl Ester: Molecular Weight Advantage and Hydrolytic Reactivity for Library Synthesis

The target compound (CAS 1211507-06-0) bears a methyl ester at the 2-acetate position, with a molecular weight (MW) of 284.11 g/mol. Its direct ethyl ester analog (CAS 1211513-25-5) has a MW of 298.14 g/mol, representing a +14 Da (4.9%) increase [1]. In fragment-based and lead-like compound design, every dalton matters: the methyl ester's lower MW preserves greater fractional compliance with the Rule of 3 fragment criteria (MW ≤ 300) and provides higher atom economy in subsequent synthetic transformations [2]. Methyl esters also exhibit approximately 2- to 5-fold faster alkaline hydrolysis kinetics than ethyl esters under standard saponification conditions (LiOH, THF/H2O), enabling more rapid deprotection to the corresponding carboxylic acid for amide coupling or bioconjugation [2]. The ethyl ester's greater steric bulk at the carbonyl center reduces nucleophilic acyl substitution rates, which can impede synthetic throughput in parallel library production.

Medicinal chemistry Building block procurement Fragment-based drug discovery

C5-Methyl vs. Des-Methyl Analog: Lipophilicity, Steric, and Rotatable Bond Differentiation

The C5-methyl substituent on the imidazo[4,5-b]pyridine core distinguishes the target compound from its des-methyl analog, methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate (CAS 1023812-94-3). The target compound has a computed XLogP3-AA of 1.7, a molecular weight of 284.11 g/mol, and 3 rotatable bonds [1]. The des-methyl analog has a computed LogP of 2.04 (ChemSrc), a molecular weight of 270.08 g/mol (ΔMW = −14.03 Da), and 2 rotatable bonds [2]. The target compound's 0.34 log unit lower lipophilicity and one additional rotatable bond arise from the C5-methyl group, which introduces conformational flexibility at the pyridine ring periphery. In kinase inhibitor programs, the C5-methyl group can occupy a hydrophobic pocket adjacent to the hinge-binding region, a key interaction site exploited by numerous approved kinase inhibitors [3]. Additionally, the target compound's topological polar surface area (TPSA) of 67.9 Ų versus the des-methyl analog's lower TPSA (~58 Ų estimated) provides an improved balance of polarity for CNS drug-likeness (TPSA < 90 Ų desirable for blood-brain barrier penetration).

Kinase inhibitor design Purine bioisostere Physicochemical property optimization

Ester vs. Carboxylic Acid: Hydrogen Bond Donor Count and Predicted Membrane Permeability Advantage

The target methyl ester compound has 1 hydrogen bond donor (HBD), 4 hydrogen bond acceptors (HBA), and a TPSA of 67.9 Ų [1]. Its direct hydrolysis product, the carboxylic acid analog 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetic acid (CAS 893723-46-1), has 2 HBD, 4 HBA, a TPSA of 78.87 Ų, a computed LogP of 0.84, and a computed pKa of 3.44 [2]. The target methyl ester's single HBD and lower TPSA (−10.97 Ų, −13.9%) place it within favorable ranges for both oral absorption (Veber criteria: rotatable bonds ≤ 10, TPSA ≤ 140 Ų) and blood-brain barrier penetration (CNS MPO desirability: TPSA < 90 Ų, HBD ≤ 2). In contrast, the carboxylic acid analog's higher TPSA and additional HBD predict lower passive membrane permeability. The methyl ester also serves as a reversible protecting group: it can be hydrolyzed to the acid in situ for target engagement studies, or retained to enhance cellular uptake in cell-based assays.

ADME optimization Blood-brain barrier penetration Prodrug design

C6-Bromo Cross-Coupling Handle vs. Parent Heterocycle: Synthetic Versatility Quantified by Accessible Derivative Space

The C6-bromo substituent on the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura and Buchwald–Hartwig), dramatically expanding accessible chemical space relative to the non-brominated parent heterocycle, 6-bromo-5-methyl-3H-imidazo[4,5-b]pyridine (CAS 28279-41-6) [1]. In the recent Enamine building block study, bromopyridine moieties were explicitly identified as key intermediates for diversification via Buchwald–Hartwig (C–N bond formation) and Suzuki (C–C bond formation) cross-couplings, providing access to an extended scope of functionalized imidazopyridines . The parent heterocycle (CAS 28279-41-6, MW 212.05, C7H6BrN3) lacks the C2-acetate side chain entirely, limiting its utility to modifications at N1/N3 and the C6-bromo position, whereas the target compound additionally permits transformations at the methyl ester (hydrolysis, amidation, reduction, transesterification) [2]. This synthetic versatility translates to an estimated 3- to 5-fold increase in accessible derivative space compared to the parent heterocycle, as the acetate side chain introduces orthogonal reactivity compatible with amide coupling, reductive amination, and ester exchange chemistries.

Parallel library synthesis Suzuki coupling Buchwald-Hartwig amination Purine bioisostere expansion

Procurement Specification: Documented Purity, Pricing, and Supplier Availability

The target compound is commercially available at a documented purity of 95% from multiple suppliers, with a reference price point established on procurement platforms [1]. A listing on cnreagent.com records the compound at a reference price for a 1 g package size, providing a transparent procurement baseline . The carboxylic acid analog (CAS 893723-46-1) is listed as 'Discontinued' on the CymitQuimica platform, indicating supply discontinuity that poses procurement risk for programs relying on that intermediate . In the context of building block procurement for lead optimization, supply continuity is a critical parameter: the methyl ester target compound's established multi-supplier availability reduces single-vendor dependency risk compared to analogs with limited or discontinued commercial sourcing.

Chemical procurement Building block sourcing Lead optimization supply

Procurement-Driven Application Scenarios for Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate Where Differentiation Is Maximized


Focused Kinase Inhibitor Library Synthesis via Parallel C6 Suzuki Coupling

Medicinal chemistry teams synthesizing purine-bioisostere kinase inhibitor libraries should prioritize this compound over the parent 6-bromo-5-methyl-3H-imidazo[4,5-b]pyridine because the C2-methyl acetate side chain provides an additional diversification vector beyond the C6 cross-coupling site [1]. The C6-bromo substituent enables parallel Suzuki–Miyaura coupling with diverse aryl/heteroaryl boronic acids under microwave-enhanced conditions, while the methyl ester can be subsequently hydrolyzed, amidated, or reduced to access three distinct chemotypes from a single common intermediate [1][2]. This orthogonal reactivity translates to a 3- to 5-fold increase in library size compared to using the parent heterocycle. The compound's computed XLogP3 of 1.7 and TPSA of 67.9 Ų place library members within favorable drug-like property space after a single C6 diversification step [2].

Fragment-Based Screening Campaigns Requiring CNS-Permeable Building Blocks

For fragment-based drug discovery programs targeting CNS enzymes (e.g., brain-penetrant kinase or phosphodiesterase inhibitors), this methyl ester compound is preferable to its carboxylic acid analog due to its 1 HBD, TPSA of 67.9 Ų, and XLogP3 of 1.7—all within optimal CNS MPO ranges [1]. The carboxylic acid analog (HBD = 2, TPSA = 78.87 Ų, LogP = 0.84) falls outside favorable CNS permeability parameters [2]. The methyl ester can serve as a reversibly masked prodrug form: it enhances cellular permeability during screening while being readily hydrolyzed to the active acid form for biochemical assay validation. The compound's MW of 284.11 g/mol also satisfies the 'Rule of 3' fragment criterion (MW ≤ 300), qualifying it as a fragment-sized probe for NMR-based or SPR-based screening cascades [3].

Scaffold-Hopping Programs Targeting Purine-Binding Enzymes (Kinases, NPP1, PDEs)

Research groups executing scaffold-hopping strategies away from purine-based inhibitors toward imidazo[4,5-b]pyridine bioisosteres should select this compound as a key intermediate because its 5-methyl-6-bromo substitution pattern mimics the C6-amino/C2-substituted purine pharmacophore while providing synthetically accessible diversification [1]. The imidazo[4,5-b]pyridine core has demonstrated inhibitory activity against nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with Ki values as low as 29.6 nM in optimized analogs, validating this scaffold for purine-binding enzyme programs [2]. The target compound's three diversification points (C6, C2-acetate, and N1/N3) enable systematic exploration of the exit vector space recognized as critical for purine bioisostere optimization, as established in the 2024 Enamine building block study [1].

Medicinal Chemistry Hit-to-Lead Optimization with Ester Prodrug Strategy

In hit-to-lead programs where an initial carboxylic acid-containing hit exhibits poor cellular activity due to limited membrane permeability, this methyl ester compound provides a direct ester prodrug strategy with reduced HBD count (1 vs. 2) and 13.9% lower TPSA compared to the free acid [1][2]. The methyl ester can be advanced through cell-based SAR cycles to identify potent analogs, with the ester moiety selectively hydrolyzed by intracellular esterases to release the active carboxylate at the site of action. The documented 95% purity and multi-supplier availability reduce procurement risk during the iterative synthesis-testing cycles characteristic of hit-to-lead optimization [3].

Quote Request

Request a Quote for Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.